3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable propanol derivative under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction of the pyrazole ring or the alcohol group under specific conditions.
Substitution: Nucleophilic substitution reactions at the pyrazole ring or the propanol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure with a methyl group instead of an ethyl group.
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an alcohol group.
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific ethyl substitution on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDCVYLLOQIZIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629692 |
Source
|
Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007516-30-4 |
Source
|
Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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